

# chemical structure and properties of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Sodium Danshensu**: Chemical Structure, Properties, and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sodium Danshensu** (SDSS), the sodium salt of Danshensu (Salvianic Acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] Its conversion to a sodium salt enhances chemical stability and bioavailability, making it a promising candidate for pharmaceutical development.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanisms of action of **Sodium Danshensu**. It includes detailed experimental protocols for its synthesis and key pharmacological assessments, presents quantitative data in structured tables, and visualizes its complex signaling pathways to support further research and drug development efforts.

### **Chemical Structure and Physicochemical Properties**

**Sodium Danshensu**, or Sodium ( $\pm$ )- $\beta$ -(3,4-dihydroxyphenyl)lactate, is a phenolic acid derivative.[1] The introduction of a sodium ion improves the compound's stability compared to its parent compound, Danshensu, which is sensitive to oxidation.[1][3]



The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical Properties of Sodium Danshensu

| Property          | Value                                                                                                                                                      | Reference(s)    |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| CAS Number        | 67920-52-9                                                                                                                                                 | [4][5]          |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> NaO <sub>5</sub>                                                                                                             | [4][6]          |
| Molecular Weight  | 220.16 g/mol                                                                                                                                               | [4][6]          |
| Appearance        | White to off-white or beige crystalline solid/powder                                                                                                       | [2][7]          |
| Melting Point     | >230°C (decomposes)                                                                                                                                        | [7]             |
| Solubility        | Water: ≥22.1 mg/mL[6], ≥33<br>mg/mL[4], 20 mg/mL (clear<br>solution)DMSO: ≥16.47<br>mg/mL[6], 1 mg/mL[5]Ethanol:<br>Insoluble[6][8]Methanol:<br>Soluble[9] | [4][5][6][8][9] |
| Stability         | More stable than Danshensu;<br>Hygroscopic. Store at 2-8°C in<br>an inert atmosphere.[1][3][7][9]                                                          | [1][3][7][9]    |
| SMILES String     | [O-]C(C(Cc1cc(O)c(O)cc1)O)=<br>O.[Na+]                                                                                                                     | [4][10]         |

## **Synthesis and Purification**

The primary method for preparing **Sodium Danshensu** involves the extraction of Danshensu from Salvia miltiorrhiza followed by neutralization.[2] A patented method for scalable production



of high-purity Sodium Danshensu provides a detailed workflow.[11]

# Experimental Protocol 1: Large-Scale Preparation of High-Purity (>98%) Sodium Danshensu[12]

- Defatting: Slice dried Salvia miltiorrhiza root and soak in absolute ethanol for 2-3 hours to remove fat-soluble components (e.g., tanshinones). Filter and retain the solid residue.
- Extraction: Pulverize the residue. Perform a heat extraction (60-70°C) for 5-7 hours using a weak acid solution (pH 3-4), followed by ultrasonic extraction for 3-4 hours.
- Concentration & Separation: Concentrate the extract under reduced pressure. Apply the concentrated extract to a macroporous resin column.
- Elution & Crystallization: Elute the column with a weakly alkaline phosphate buffer (pH 8-9). Collect the eluate and allow it to crystallize for 12 hours.
- Purification: Wash the crude product with ethanol and dry. Dissolve the product in ethanol with 0.05% activated carbon and filter. Place the solution at 4°C for 12 hours to induce recrystallization.
- Final Processing: Repeat the recrystallization step. Dry the final product via microwave drying and perform high-temperature sterilization. Use nitrogen protection during refining to prevent oxidation.

#### **Pharmacokinetics**

Preclinical studies in rats have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **Sodium Danshensu**. These studies indicate poor oral bioavailability, suggesting suitability for intravenous administration.[1][12]

## **Pharmacokinetic Study Workflow**

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of **Sodium Danshensu** in rats.[1][13]





Click to download full resolution via product page

Caption: Workflow for a preclinical pharmacokinetic study of **Sodium Danshensu**.

#### **Quantitative Pharmacokinetic Data**

Table 2: Pharmacokinetic Parameters of **Sodium Danshensu** in Rats (Intravenous Administration, n=6)[1]



| Parameter                     | 15 mg/kg     | 30 mg/kg     | 60 mg/kg      |
|-------------------------------|--------------|--------------|---------------|
| t½ (h)                        | 2.76 ± 0.72  | 3.00 ± 0.31  | 2.64 ± 0.44   |
| AUC <sub>0-12</sub> (μg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 |
| AUC₀-∞ (μg·h/mL)              | 13.06 ± 1.45 | 35.88 ± 2.65 | 69.96 ± 12.00 |
| MRT <sub>0−</sub> ∞ (h)       | 3.39 ± 0.82  | 3.86 ± 0.36  | 3.39 ± 0.54   |
| CL (L/h/kg)                   | 1.16 ± 0.13  | 0.84 ± 0.06  | 0.87 ± 0.15   |
| Vz (L/kg)                     | 4.54 ± 0.76  | 3.63 ± 0.41  | 3.29 ± 0.50   |

Table 3: Pharmacokinetic Parameters of **Sodium Danshensu** in Rats (Oral Administration, n=6)[1]

| Parameter                     | 180 mg/kg   |
|-------------------------------|-------------|
| t½ (h)                        | 3.61 ± 0.58 |
| T <sub>max</sub> (h)          | 1.40 ± 0.30 |
| C <sub>max</sub> (µg/mL)      | 1.15 ± 0.28 |
| AUC <sub>0-12</sub> (μg·h/mL) | 4.90 ± 0.70 |
| AUC₀–∞ (μg·h/mL)              | 4.92 ± 0.71 |
| Absolute Bioavailability (F%) | 13.72%      |

#### Distribution, Metabolism, and Excretion

- Distribution: **Sodium Danshensu** is widely distributed, with the highest concentration found in the kidneys. It also distributes to the lung, stomach, muscle, uterus, and heart.[1][12]
- Metabolism: The primary metabolic pathways are Phase II reactions, including methylation, sulfation, and acetylation of the parent Danshensu molecule.[1][12]
- Excretion: After intravenous administration, the majority of the dose is excreted in the urine as the unchanged parent drug (46.99% within 96 hours).[1][12] Fecal (1.16%) and biliary



(0.83%) excretion are minor pathways.[1][12]

#### **Pharmacodynamics and Mechanism of Action**

**Sodium Danshensu** exhibits pleiotropic pharmacological effects, including neuroprotection, regulation of skeletal muscle metabolism, and cardiovascular protection. These effects are mediated through the modulation of multiple intracellular signaling pathways.

#### Neuroprotection

**Sodium Danshensu** has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[14][15] It mitigates neuronal apoptosis and inflammation by modulating key signaling cascades.

A. Regulation of the TSC2/mTOR and NLRP3 Inflammasome Pathways

In astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), **Sodium Danshensu** protects against injury by inhibiting the NLRP3 inflammasome and promoting autophagy via the TSC2/mTOR pathway.[16] It dose-dependently increases the expression of TSC2, which in turn inhibits mTOR, a key negative regulator of autophagy.[16] This leads to an increase in autophagy markers like Beclin 1 and the LC3-II/LC3-I ratio, thereby clearing damaged cellular components and reducing apoptosis.[16]





Click to download full resolution via product page

Caption: SDSS neuroprotection via TSC2/mTOR and NLRP3 pathways.

#### B. Activation of the PI3K/Akt Signaling Pathway

In models of cerebral ischemia, **Sodium Danshensu** exerts a neuroprotective effect by activating the PI3K/Akt survival pathway.[14][15] It increases the phosphorylation of both Akt and its downstream target, GSK-3β.[14] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately inhibiting caspase activity and reducing neuronal cell death.[14]





Click to download full resolution via product page

Caption: SDSS neuroprotection via the PI3K/Akt signaling pathway.



#### **Regulation of Skeletal Muscle**

**Sodium Danshensu** plays a dual role in skeletal muscle health by preventing atrophy and promoting a more efficient metabolic phenotype.

A. Alleviation of Muscle Atrophy via CaMKII/PGC1α/FoxO3a Pathway

In models of sarcopenia, **Sodium Danshensu** alleviates muscle atrophy by modulating a calcium-dependent signaling pathway. [17][18] It stimulates CaMKII, which in turn activates AMPK and PGC1 $\alpha$ .[17] This leads to an increased protein-protein interaction between PGC1 $\alpha$  and the transcription factor FoxO3a.[17] This interaction prevents FoxO3a from translocating to the nucleus, thereby inhibiting the transcription of key muscle atrophy-related genes (atrogenes) such as MuRF1 and MAFbx.[17][18]





Click to download full resolution via product page

Caption: SDSS alleviates muscle atrophy via the CaMKII/PGC1α/FoxO3a pathway.



#### B. Modulation of Muscle Fiber Type via PKM1 Inhibition

**Sodium Danshensu** can promote the transformation of skeletal muscle from a fast-twitch, glycolytic phenotype to a slow-twitch, oxidative phenotype.[19] It achieves this by directly binding to and inhibiting the activity of Pyruvate Kinase M1 (PKM1), a key enzyme in glycolysis. [19] Inhibition of PKM1 activity leads to decreased expression of glycolytic fiber markers (e.g., MyHC2b) and increased expression of oxidative fiber markers (e.g., MyHC1, MyHC2a), enhancing muscle endurance and oxidative capacity.[19]



Click to download full resolution via product page

Caption: SDSS modulates muscle fiber type by inhibiting PKM1.

# Key Experimental Methodologies Experimental Protocol 2: In Vivo Neuroprotection Study (MCAO Model)[15]



- Animal Model: Use male Sprague-Dawley rats. Induce cerebral ischemia by performing a middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
- Grouping and Dosing: Randomly divide rats into sham, control (vehicle), and treatment groups (e.g., 30 mg/kg and 60 mg/kg **Sodium Danshensu**). Administer treatment (e.g., via tail vein injection) daily for a set period (e.g., 5 days) post-MCAO.
- Neurological Assessment: Evaluate neurological deficits at specified time points using a standardized scale (e.g., modified neurological severity score, mNSS).
- Infarct Volume Measurement: At the end of the study, euthanize animals and section the brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
- Histology and Apoptosis Assay: Fix brain tissue in formalin, embed in paraffin, and section.
   Perform Hematoxylin and Eosin (H&E) staining to assess histological damage. Use a TUNEL assay to quantify apoptotic cells in the ischemic penumbra.
- Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot analysis to measure the expression and phosphorylation of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, Bcl-2, Bax).

# Experimental Protocol 3: In Vitro Skeletal Muscle Fiber Type Study[20]

- Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium. To induce differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse serum) and culture for 4-6 days.
- Treatment: Treat differentiated myotubes with various concentrations of Sodium Danshensu (e.g., 20 μM) for a specified duration (e.g., 24-48 hours).
- Target Identification (DARTS): To identify protein targets, lyse C2C12 cells and incubate the
  lysate with Sodium Danshensu (20 μM) or a vehicle control. Perform limited proteolysis
  using a non-specific protease (e.g., thermolysin). A bound drug will protect its target protein
  from degradation. Analyze the resulting protein bands via SDS-PAGE and mass
  spectrometry to identify protected proteins (e.g., PKM1).



- Enzyme Activity Assay: Measure pyruvate kinase (PK) activity in lysates from treated and untreated cells using a commercial kit. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of PK activity.
- Gene and Protein Expression Analysis: Extract RNA and protein from treated myotubes. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b). Use Western blotting to measure the protein levels of these isoforms.

#### Conclusion

Sodium Danshensu is a pharmacologically active compound with a well-characterized chemical structure and a favorable stability profile compared to its parent molecule. Preclinical pharmacokinetic data highlight its poor oral absorption but suitability for parenteral administration. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as PI3K/Akt, TSC2/mTOR, and CaMKII/PGC1α/FoxO3a, which are central to cell survival, autophagy, and metabolism. The ability of Sodium Danshensu to provide neuroprotection and regulate skeletal muscle physiology underscores its therapeutic potential for a range of conditions, including ischemic stroke and muscle wasting disorders. The data and protocols presented in this guide offer a solid foundation for drug development professionals and researchers to further explore and harness the therapeutic capabilities of this promising natural product derivative.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu,
   One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats PMC
   [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 4. Sodium Danshensu | 67920-52-9 | MOLNOVA [molnova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Danshensu Sodium Salt CAS#: 81075-52-7 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. chembk.com [chembk.com]
- 10. Danshensu Wikipedia [en.wikipedia.org]
- 11. CN102336652A Method for scale preparation of high-purity Danshensu sodium -Google Patents [patents.google.com]
- 12. Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Comparative pharmacokinetic study of sodium Danshensu and Salvia miltiorrhiza injection in rat] PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect and underlying mechanism of sodium danshensu [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen]
   against cerebral ischemia and reperfusion injury in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Sodium danshensu attenuates cerebral ischemia-reperfusion injury by targeting AKT1 [frontiersin.org]
- 16. Sodium Danshensu protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. Sodium danshensu modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Sodium Danshensu]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669798#chemical-structure-and-properties-of-sodium-danshensu]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com